4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the isoxazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid
Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Scientific Research Applications
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Fluoroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Methylisoxazol-5-yl)methoxy)benzaldehyde
Comparison
Compared to its analogs, 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding . The bromine atom also makes it more versatile in synthetic applications, allowing for further functionalization through substitution reactions .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
InChI Key |
HWHFEQJRCNZMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
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